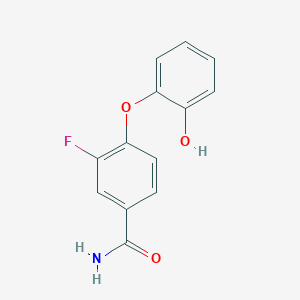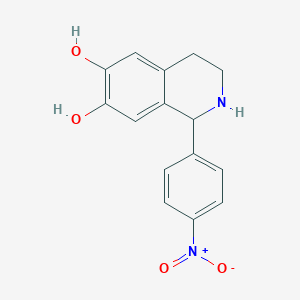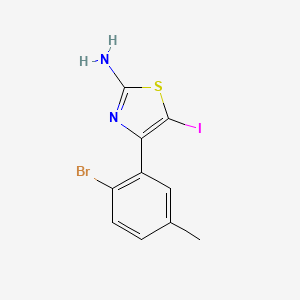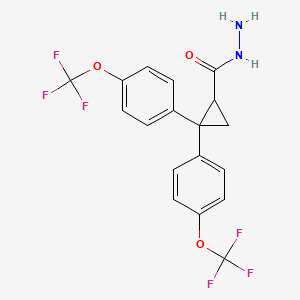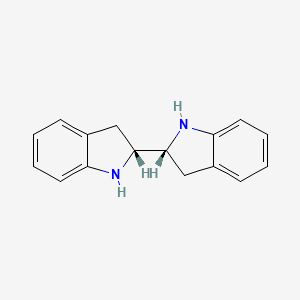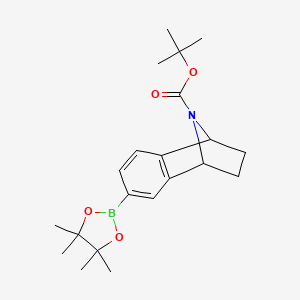
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and a tetrahydro-epiminonaphthalene structure
Méthodes De Préparation
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groups. One common synthetic route involves the reaction of a naphthalene derivative with a dioxaborolane compound under specific conditions to introduce the boron-containing moiety. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted naphthalene derivatives and boronic acids.
Applications De Recherche Scientifique
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate and subsequent reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar compounds include other boron-containing organic molecules such as:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Compared to these compounds, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is unique due to its tetrahydro-epiminonaphthalene structure, which may impart different reactivity and properties in chemical reactions and applications.
Propriétés
Formule moléculaire |
C21H30BNO4 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
InChI |
InChI=1S/C21H30BNO4/c1-19(2,3)25-18(24)23-16-10-11-17(23)15-12-13(8-9-14(15)16)22-26-20(4,5)21(6,7)27-22/h8-9,12,16-17H,10-11H2,1-7H3 |
Clé InChI |
WLQXWVXEADQWES-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC3N4C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


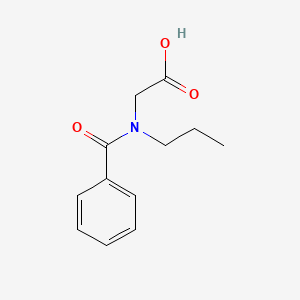
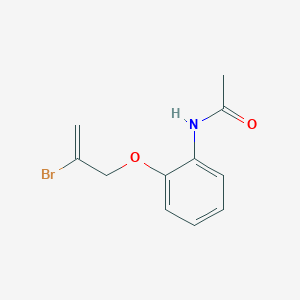
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
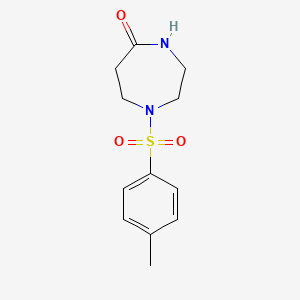
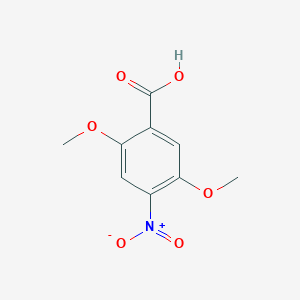
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
